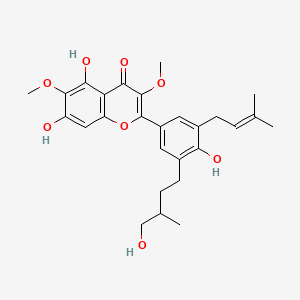

5'-Prenylaliarin

Description

Properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-14(2)6-8-16-10-18(11-17(22(16)30)9-7-15(3)13-28)25-27(34-5)24(32)21-20(35-25)12-19(29)26(33-4)23(21)31/h6,10-12,15,28-31H,7-9,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKQZIBQTUUPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC=C(C)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001104172 | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246926-09-9 | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246926-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001104172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Identity of 5'-Prenylaliarin: A Case of Ambiguous Nomenclature

A comprehensive search of chemical databases and scientific literature has revealed no compound registered under the name "5'-Prenylaliarin." This suggests that the requested molecule may be known by a different name, is a novel unpublished compound, or the name provided contains a typographical error. Without a definitive chemical structure, a detailed technical guide as requested cannot be compiled.

The term "Aliarin" does not correspond to a recognized core chemical structure in standard chemical nomenclature databases such as PubChem and Chemical Abstracts Service (CAS). Searches for "Aliarin" consistently yield results for "Alizarin," a well-known anthraquinone dye. Alizarin has a distinct structure (1,2-dihydroxyanthraquinone) that does not lend itself to "5'-prenylation" in the conventional sense, as this numbering is typically associated with flavonoid and related phenolic structures.

It is plausible that "Aliarin" is a misspelling of a different parent molecule, potentially a flavonoid, isoflavonoid, or another class of natural product that can undergo prenylation at the 5'-position of a phenyl substituent. Prenylated flavonoids are a large and well-documented class of compounds with a wide range of biological activities, and a 5'-prenyl substitution pattern is known, though less common than prenylation on the A or B rings of the flavonoid scaffold.

To proceed with the user's request for an in-depth technical guide, a more precise identifier for the molecule of interest is required. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to provide one of the following:

-

CAS Registry Number: A unique numerical identifier assigned to every chemical substance.

-

IUPAC Name: The systematic name of the compound according to the rules of the International Union of Pure and Applied Chemistry.

-

A published scientific article or patent: Citing a reference where "this compound" is described would provide the necessary context to identify its structure.

-

A 2D or 3D chemical structure file: (e.g., MOL, SDF, PDB).

Once the correct chemical structure is identified, a comprehensive technical guide can be developed, including:

-

Chemical Structure and Properties: A detailed breakdown of the molecule's composition, stereochemistry, and physicochemical properties.

-

Quantitative Data: Tabulated summaries of biological activity (e.g., IC50, EC50 values), pharmacokinetic parameters, and other relevant quantitative measurements from published studies.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, and key biological assays.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the molecule's mechanism of action or experimental procedures using Graphviz (DOT language), as requested.

Without this crucial clarifying information, any attempt to provide a technical guide on "this compound" would be speculative and likely inaccurate, failing to meet the standards of a scientific and technical audience. We encourage the user to provide the necessary details to enable a thorough and accurate response.

An In-depth Technical Guide to the Biosynthesis of Prenylflavonoids

Disclaimer: The term "5'-Prenylaliarin" does not correspond to a known compound or biosynthetic pathway in the current scientific literature. It is likely that "aliarin" is a variant or misspelling of a known flavonoid. This guide will, therefore, focus on the well-characterized and extensively researched biosynthetic pathway of prenylflavonoids . This class of molecules consists of a flavonoid backbone with one or more prenyl groups attached, and their biosynthesis is a topic of significant interest for researchers in natural products, biotechnology, and drug development.

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of prenylflavonoids, including key enzymes, intermediates, and relevant experimental methodologies.

The General Biosynthetic Pathway of Prenylflavonoids

The biosynthesis of prenylflavonoids is a multi-step process that can be broadly divided into three main stages:

-

Formation of the C6-C3-C6 Flavonoid Skeleton: This stage involves the synthesis of the basic flavonoid structure from amino acid precursors.

-

Biosynthesis of Different Flavonoid Classes: The basic flavonoid skeleton is modified by a series of enzymes to generate the diverse range of flavonoid subclasses.

-

Prenylation of the Flavonoid Skeleton: A prenyl group is attached to the flavonoid core by specific enzymes called prenyltransferases.

Formation of the Flavonoid Skeleton

The biosynthesis of the foundational C6-C3-C6 flavonoid skeleton begins with the aromatic amino acids L-phenylalanine or L-tyrosine.[1][2] A series of enzymatic reactions converts these precursors into 4-coumaroyl-CoA, a key intermediate. This intermediate then combines with three molecules of malonyl-CoA in a reaction catalyzed by chalcone synthase (CHS) to form naringenin chalcone.[1] Chalcone isomerase (CHI) then catalyzes the isomerization of naringenin chalcone to produce naringenin, a central precursor for various flavonoid classes.[1][3]

The key enzymes involved in this initial phase are:

-

Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) [1]

-

Cinnamate 4-hydroxylase (C4H) [1]

-

4-Coumarate-CoA Ligase (4CL) [1]

-

Chalcone Synthase (CHS) [1]

Biosynthesis of Different Flavonoid Classes

From naringenin, various enzymatic modifications lead to the different subclasses of flavonoids, such as flavones, flavonols, and isoflavones. This diversification is achieved through the action of enzymes like flavone synthase (FNS), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS).[3]

Prenylation of the Flavonoid Skeleton

The final and defining step in the biosynthesis of prenylflavonoids is the attachment of a prenyl group, typically a dimethylallyl group, from dimethylallyl diphosphate (DMAPP).[3] This reaction is catalyzed by prenyltransferases (PTs) .[2][3] These enzymes are crucial as they determine the position and stereospecificity of the prenyl group on the flavonoid skeleton, contributing significantly to the structural diversity of these compounds.[1] The addition of the lipophilic prenyl side-chain generally enhances the biological activity of the flavonoid.[4]

Prenyltransferases can be found in plants and microbes and often exhibit substrate promiscuity, meaning they can act on a variety of flavonoid acceptors.[5] This property is of great interest for biotechnological applications, as it allows for the creation of novel prenylated compounds through combinatorial biosynthesis.

Quantitative Data

The heterologous production of prenylflavonoids in microbial systems has provided quantitative data on the efficiency of these biosynthetic pathways. The following table summarizes production titers for 6-prenylnaringenin in engineered E. coli.

| Product | Host Organism | Precursor Pathway Enhancement | Titer (mg/L) | Reference |

| 6-Prenylnaringenin | E. coli | MVA + MEP | 2.6 | [5] |

| 6-Prenylnaringenin | E. coli | IUP + MEP | 7.4 | [5] |

| 6-Prenylnaringenin | E. coli | IUP + MEP (whole-cell catalysis) | 69.9 | [5] |

-

MVA: Mevalonate pathway

-

MEP: Methylerythritol phosphate pathway

-

IUP: Isopentenol utilization pathway

Experimental Protocols

A key experiment in studying prenylflavonoid biosynthesis is the in vitro characterization of a prenyltransferase. This allows for the determination of its substrate specificity and kinetic parameters.

Protocol: In Vitro Assay for Prenyltransferase Activity

Objective: To determine the enzymatic activity of a purified prenyltransferase with a specific flavonoid substrate.

Materials:

-

Purified prenyltransferase enzyme

-

Flavonoid substrate (e.g., naringenin) dissolved in DMSO

-

DMAPP (prenyl donor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

-

Stop solution (e.g., methanol or ethyl acetate)

-

HPLC system for product analysis

Procedure:

-

Enzyme Preparation: The prenyltransferase is typically expressed heterologously in E. coli or yeast and purified using affinity chromatography. The purified enzyme is stored in a suitable buffer at -80°C.

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of the flavonoid substrate, and DMAPP.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Add the purified prenyltransferase to the reaction mixture to start the reaction. The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of the stop solution (e.g., methanol). This will precipitate the enzyme and halt the reaction.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis:

-

Analyze the supernatant by reverse-phase HPLC to separate the substrate from the prenylated product.

-

Quantify the product peak by comparing its area to a standard curve of the authentic prenylated flavonoid.

-

Enzyme activity can be calculated based on the amount of product formed over time.

-

Conclusion

The biosynthetic pathway of prenylflavonoids is a fascinating area of research with significant implications for drug discovery and biotechnology. While the specific term "this compound" is not recognized, the general principles of flavonoid formation followed by enzymatic prenylation provide a robust framework for understanding the biosynthesis of this important class of natural products. The continued discovery and characterization of novel prenyltransferases will undoubtedly open up new avenues for the chemoenzymatic synthesis of bioactive molecules.

References

- 1. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prenylflavonoid - Wikipedia [en.wikipedia.org]

- 5. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5'-Prenylaliarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Prenylaliarin is a naturally occurring flavonoid compound that has garnered interest within the scientific community. As a member of the prenylated flavonoid subclass, it exhibits a range of potential biological activities that are of interest for drug discovery and development. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside a discussion of the general experimental approaches and potential mechanisms of action associated with this class of compounds.

Physical and Chemical Properties

| Property | Value | Citation(s) |

| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one | [1] |

| Molecular Formula | C₂₇H₃₂O₈ | [2] |

| Molecular Weight | 484.54 g/mol | [2] |

| CAS Number | 1246926-09-9 | [2] |

| Appearance | Yellow powder | [3] |

| Purity | Typically >95% (as determined by HPLC) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Natural Source | Isolated from the herbs of Dodonaea viscosa | [3][4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While specific spectra for this compound are not widely published, the following represents the types of data that would be expected from standard analytical techniques.

| Spectroscopic Data | Expected Observations |

| ¹H-NMR | The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the flavonoid backbone, methoxy groups, the prenyl side chain (with characteristic signals for the vinyl proton and methyl groups), and the hydroxy-3-methylbutyl group. The chemical shifts and coupling constants would be critical for assigning the specific substitution pattern. |

| ¹³C-NMR | The carbon NMR spectrum would display resonances for all 27 carbon atoms in the molecule, including the carbonyl carbon of the chromen-4-one ring, aromatic carbons, methoxy carbons, and the carbons of the two aliphatic side chains. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in MS/MS experiments would help to elucidate the structure by showing the loss of side chains and other characteristic fragments. |

| UV-Vis Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) would be expected to show characteristic absorption bands for the flavonoid chromophore. These bands are typically found in the ranges of 240-285 nm (Band II) and 300-400 nm (Band I), corresponding to the benzoyl and cinnamoyl systems of the flavonoid skeleton, respectively. |

| Infrared Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule, including O-H stretching for the hydroxyl groups, C-H stretching for aromatic and aliphatic moieties, a strong C=O stretching for the ketone in the pyranone ring, and C=C stretching for the aromatic rings and the prenyl group. |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on general methodologies for prenylated flavonoids, the following outlines the likely approaches.

Isolation from Dodonaea viscosa

A general workflow for the isolation of this compound from its natural source would typically involve the following steps:

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

The chemical synthesis of a complex natural product like this compound would be a multi-step process. A plausible, though currently hypothetical, synthetic strategy could involve:

Caption: A potential synthetic route to this compound.

Biological Activity and Signaling Pathways

Prenylated flavonoids are known to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][5] While specific studies on this compound are limited, it is plausible that it shares some of these properties. The mechanisms of action for flavonoids often involve the modulation of key cellular signaling pathways.

Potential Anti-Inflammatory Mechanism

A common mechanism for the anti-inflammatory effects of flavonoids is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

In this proposed mechanism, this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

This compound is a prenylated flavonoid with potential for further investigation in the field of drug discovery. While basic physicochemical data is available, there is a clear need for more in-depth studies to fully characterize this compound. The elucidation of its complete spectroscopic profile, the development of robust isolation and synthetic protocols, and a thorough investigation of its biological activities and mechanisms of action will be crucial for unlocking its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

References

- 1. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Traditional processing increases biological activities of Dendrobium offificinale Kimura et. Migo in Southeast Yunnan, China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Flavonoid Aliarin and its Prenylated Context

A Note on Nomenclature: Scientific literature searches do not yield a compound with the specific name "5'-Prenylaliarin." However, extensive research points to the flavonoid Aliarin , a naturally occurring compound isolated from Dodonaea viscosa. The structure of Aliarin itself contains a modified prenyl group at the 3'-position of its B-ring. This guide will provide a comprehensive overview of Aliarin, its discovery, and its chemical context, including other prenylated flavonoids isolated from the same source, which may be the subject of the original query. It is crucial to distinguish Aliarin, the flavonoid, from Alizarin, an unrelated anthraquinone dye, as these are often confused in search results.

Discovery and History of Aliarin

Aliarin is a flavonoid that was first isolated from the aerial parts of Dodonaea viscosa (Linn.) Jacq., a plant belonging to the Sapindaceae family.[1] This plant is a shrub or small tree found in tropical and subtropical regions and has a history of use in folk medicine for treating a variety of ailments, including rheumatism, gout, inflammation, and pain.[1] The initial phytochemical investigations of Dodonaea viscosa revealed a rich composition of flavonoids, diterpenoids, and saponins, leading to the isolation and characterization of Aliarin.

Chemical Structure and Properties

Aliarin is classified as a 3'-prenylated flavone.[2] Its chemical structure was elucidated through spectroscopic analysis.

-

IUPAC Name: 5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxy-4H-chromen-4-one[]

-

Molecular Formula: C₂₂H₂₄O₈[]

-

Molecular Weight: 416.4 g/mol []

-

CAS Number: 84294-77-9[4]

The structure features a flavone backbone with hydroxyl groups at positions 5 and 7 of the A-ring, and methoxy groups at positions 3 and 6. The B-ring is substituted with a hydroxyl group at the 4'-position and a 4-hydroxy-3-methylbutyl group at the 3'-position. This side chain is a modified and saturated form of a prenyl group.

Table 1: Physicochemical Properties of Aliarin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄O₈ | [] |

| Molecular Weight | 416.4 g/mol | [] |

| CAS Number | 84294-77-9 | [4] |

| Appearance | Yellow powder | [] |

| Purity | >97% | [] |

Experimental Protocols

Isolation of Aliarin from Dodonaea viscosa

While the original isolation paper provides the basis, a general procedure for the isolation of flavonoids from Dodonaea viscosa involves the following steps:

-

Extraction: The dried and powdered aerial parts of Dodonaea viscosa are extracted with a solvent such as ethyl acetate (EtOAc).

-

Fractionation: The crude extract is then subjected to repeated column chromatography over silica gel.

-

Elution: A gradient of solvents, typically a mixture of n-hexane and ethyl acetate of increasing polarity, is used to elute the different fractions.

-

Purification: Fractions containing Aliarin are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Biological Activity and Mechanism of Action

The biological activities of pure Aliarin are not extensively documented in the available literature. However, the crude extracts of Dodonaea viscosa, which contain Aliarin and other prenylated flavonoids, have demonstrated a range of biological effects.

Table 2: Reported Biological Activities of Dodonaea viscosa Extracts and its Prenylated Flavonoids

| Activity | Description | Reference(s) |

| Anti-Zika Virus | Certain prenylated flavonoids from D. viscosa have shown potential against the Zika virus. | [5] |

| Larvicidal | Clerodane diterpenoids and some prenylated flavonoids from D. viscosa exhibited larvicidal activity against Aedes albopictus and Culex pipens quinquefasciatus. | [6] |

| Anti-inflammatory | Extracts of D. viscosa are used in folk medicine for their anti-inflammatory properties. | [1] |

| Antimicrobial | Various compounds from D. viscosa have shown activity against bacteria. |

The prenyl group in flavonoids is known to enhance their biological activity, often by increasing their lipophilicity and ability to interact with cell membranes.

Related Prenylated Flavonoids from Dodonaea viscosa

Dodonaea viscosa is a rich source of various prenylated flavonoids. The presence of these compounds, including those with prenyl groups at the 3' and 5' positions, may be of interest to researchers looking into "this compound".

One notable example is 5,7,4′-trihydroxy-3′,5′-di(3-methylbut-2-enyl)-3,6-dimethoxyflavone , which was isolated from the same plant.[6] This compound has two prenyl groups on the B-ring, at the 3' and 5' positions.

Visualizations

Caption: Chemical Structure of Aliarin.

Caption: General Workflow for the Isolation of Aliarin.

Caption: Logical Relationship of Flavonoid Prenylation and Biological Activity.

References

- 1. Alizarin - Wikipedia [en.wikipedia.org]

- 2. PhytoBank: Showing aliarin (PHY0071434) [phytobank.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Six new prenylated flavonoids from Dodonaea viscosa with anti-Zika virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Prenylated Flavonoids and Their Role in Plant Defense

Disclaimer: Initial searches for the compound "5'-Prenylaliarin" did not yield specific results in the available scientific literature. It is possible that this is a novel or very rare compound, or that the name is a variant spelling. This guide will therefore focus on the broader, well-documented class of prenylated flavonoids and their significant role in plant defense mechanisms, a topic that aligns with the core of the original query.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic and abiotic stresses. Among the vast array of secondary metabolites, flavonoids constitute a major class of phenolic compounds that play crucial roles in plant development and defense. The addition of a lipophilic prenyl group to the flavonoid backbone, a process known as prenylation, often enhances their biological activity.[1][2][3] These prenylated flavonoids are pivotal in a plant's self-defense strategy, acting as phytoalexins to ward off pathogens and herbivores.[3][4][5][6] This technical guide provides an in-depth overview of the biosynthesis, mechanism of action, and role of prenylated flavonoids in plant defense, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of Prenylated Flavonoids

The biosynthesis of prenylated flavonoids is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the attachment of a prenyl group to a flavonoid scaffold.[7][8]

-

Formation of the Flavonoid Skeleton: The pathway commences with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA.[7] Chalcone synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C6-C3-C6 chalcone backbone.[5][9] Chalcone isomerase (CHI) subsequently converts the chalcone into a flavanone, which serves as a precursor for various classes of flavonoids.[5][9]

-

Prenylation: The final and defining step is the attachment of a prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to the flavonoid ring. This reaction is catalyzed by prenyltransferases (PTs).[9] These enzymes often exhibit substrate and regio-specificity, attaching the prenyl group to specific positions on the flavonoid skeleton, thereby contributing to the vast structural diversity of these compounds.[9]

Role in Plant Defense

Prenylated flavonoids are key players in plant defense, often acting as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack.[3][4][5][6]

-

Antimicrobial Activity: The addition of the prenyl group increases the lipophilicity of the flavonoid molecule, enhancing its ability to disrupt microbial cell membranes.[1][10][11][12] This leads to increased antibacterial and antifungal activity.[11]

-

Signaling Molecules: Flavonoids can act as signaling molecules in plant defense responses, modulating various signaling pathways.[13][14]

-

Antioxidant Activity: Many prenylated flavonoids exhibit potent antioxidant properties, helping to mitigate oxidative stress induced by pathogen attacks.[1][2][11]

Quantitative Data on Bioactivity

The following table summarizes the inhibitory concentrations (IC50) of selected prenylated flavonoids against various targets, demonstrating their potential as bioactive compounds.

| Compound | Target/Activity | IC50 (µM) | Source Organism |

| Millewanin G | α-glucosidase inhibition | 3.2 | Maclura tricuspidata |

| Erythrinin C | α-glucosidase inhibition | 23.5 | Maclura tricuspidata |

| Unidentified PF | α-glucosidase inhibition | 32.5 ± 6.7 | Not Specified |

| Unidentified PF | α-glucosidase inhibition | 84.6 ± 7.8 | Not Specified |

| Licochalcone A | Cytostatic effect (HONE-1 cells) | 20-80 | Not Specified |

Data extracted from Jo et al. (2022) and other sources.[10][15]

Experimental Protocols

1. Extraction and Isolation of Prenylated Flavonoids

-

Plant Material: Collect and air-dry the relevant plant parts (e.g., leaves, roots).

-

Extraction: Grind the dried plant material and extract with a suitable solvent (e.g., methanol, ethanol) using maceration or Soxhlet extraction.

-

Fractionation: Concentrate the crude extract under reduced pressure and partition it successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).

-

Chromatography: Subject the bioactive fraction to column chromatography (e.g., silica gel, Sephadex LH-20) for further separation.

-

Purification: Purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: Characterize the structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

2. In Vitro Bioassays (e.g., Antimicrobial Activity)

-

Microorganisms: Use standard strains of bacteria and fungi.

-

Broth Microdilution Method: Prepare serial dilutions of the purified prenylated flavonoid in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways in Plant Defense

While the specific signaling pathways for all prenylated flavonoids are not fully elucidated, they are known to be involved in the broader plant defense signaling network. Upon pathogen recognition, a signaling cascade is initiated, often involving mitogen-activated protein kinases (MAPKs) and the production of defense-related hormones like salicylic acid (SA) and jasmonic acid (JA). Prenylated flavonoids can be synthesized as a downstream response to this signaling, contributing to the overall defense of the plant.

Conclusion and Future Perspectives

Prenylated flavonoids represent a diverse and potent class of natural products with a crucial role in plant defense. Their enhanced bioactivity, attributed to the lipophilic prenyl moiety, makes them promising candidates for the development of new antimicrobial agents and other pharmaceuticals. Further research is needed to fully elucidate the specific mechanisms of action and signaling pathways for individual prenylated flavonoids. The exploration of their vast structural diversity through advanced analytical techniques and the investigation of their synergistic effects with other compounds will undoubtedly open new avenues for their application in medicine and agriculture.

References

- 1. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Flavonoid Biosynthesis Network in Plants [mdpi.com]

- 8. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones [mdpi.com]

Uncharted Territory: The Biological Targets of 5'-Prenylaliarin Remain Undiscovered

A comprehensive search of scientific literature and databases has revealed no publicly available information on the biological targets of the compound 5'-Prenylaliarin. As a result, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time.

For researchers, scientists, and drug development professionals, the initial stages of investigating a novel compound involve identifying its molecular interactions within a biological system. This crucial step, known as target identification and validation, lays the groundwork for understanding a compound's potential therapeutic effects and mechanism of action. Unfortunately, for this compound, this foundational knowledge appears to be absent from the current scientific record.

Extensive queries of chemical and biological databases, as well as a thorough review of published research, yielded no studies detailing the enzymes, receptors, or other proteins that this compound may interact with. Consequently, there is a complete lack of quantitative data, such as IC50, Ki, or EC50 values, which are essential for characterizing the potency and affinity of a compound for its biological targets.

Furthermore, without identified targets, there are no associated experimental protocols to report. Methodologies for key experiments, including binding assays, enzymatic assays, or cell-based functional screens, are contingent on having a known or hypothesized target to investigate.

Finally, the visualization of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be generated. These diagrams are predicated on an established understanding of the molecular pathways a compound modulates, information that is currently unavailable.

The absence of information on this compound's biological targets represents a significant knowledge gap. This compound remains a "molecular orphan," with its potential biological activities and therapeutic applications yet to be explored. Future research initiatives would need to begin with foundational screening studies to identify potential protein binding partners, thereby paving the way for a more detailed mechanistic investigation. Until such studies are conducted and published, the scientific community will remain in the dark about the biological role of this compound.

Preliminary Mechanistic Insights into Alizarin, a Potential Structural Analog of 5'-Prenylaliarin

Disclaimer: Extensive searches for "5'-Prenylaliarin" did not yield specific information regarding its mechanism of action, signaling pathways, or experimental data. The following in-depth technical guide focuses on the well-characterized compound Alizarin , an anthraquinone that may serve as a structural analog. The information presented here on Alizarin provides a foundational understanding of a related chemical entity and may offer preliminary insights for researchers investigating novel derivatives such as this compound.

Core Mechanism of Action: An Overview

Alizarin (1,2-dihydroxyanthraquinone) is a historically significant organic compound, initially used as a red dye.[1] In scientific research, its primary and most well-documented mechanism of action is the chelation of metal ions, most notably calcium.[2][3] This property has made it an invaluable tool in histology and developmental biology for visualizing mineralized tissues.[1][2]

Beyond its staining capabilities, recent studies have revealed that Alizarin possesses bioactive properties, engaging with specific cellular signaling pathways. These include roles in inhibiting cancer cell growth, activating the Aryl Hydrocarbon Receptor (AHR) pathway, and exhibiting antihypertensive effects through the VEGFR2/eNOS pathway.[4][5][6]

Calcium Chelation in Biological Staining

The foundational mechanism of Alizarin in a biological context is its ability to form a stable, brightly colored complex with calcium salts.[2] This occurs through a chelation process where the hydroxyl and keto groups of the Alizarin molecule act as ligands, binding to calcium ions (Ca²⁺) present in mineralized matrices like bone and pathological calcifications.[3] The resulting Alizarin-calcium complex precipitates as a vivid orange-red deposit, allowing for clear visualization and quantification.[3] This reaction is pH-dependent, with optimal staining occurring in acidic conditions (pH 4.1-4.3).[1]

Anticancer Activity via NF-κB Inhibition

In the context of oncology, particularly pancreatic cancer, Alizarin has been shown to inhibit cell growth and induce apoptosis.[4][7] The primary mechanism identified is the abrogation of Nuclear Factor-kappa B (NF-κB) activation.[4] Alizarin achieves this by blocking the nuclear translocation of NF-κB, which in turn downregulates the associated TNF-α-TAK1-NF-κB signaling cascade.[4]

Aryl Hydrocarbon Receptor (AHR) Agonism

Alizarin acts as an agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism, immunity, and development.[5][8] Upon binding to Alizarin, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the increased expression of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[5][9]

Antihypertensive Effects through VEGFR2/eNOS Pathway

Recent research has indicated that Alizarin exhibits antihypertensive properties by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[6] This activation leads to increased production of nitric oxide (NO), a potent vasodilator, which in turn promotes endothelium-dependent relaxation of blood vessels.[6] Additionally, Alizarin has been observed to attenuate oxidative stress-induced mitochondrial damage and delay vascular senescence in hypertensive models.[6]

Quantitative Data

The following tables summarize the quantitative data extracted from preliminary studies on Alizarin's biological activities.

| Cell Line | Parameter | Value | Reference |

| HepG2 | IC₅₀ (Cell Viability) | 160.4 - 216.8 µM | [5][8] |

| MIA PaCa-2 | Alizarin Concentration for Clone Formation Inhibition | 5, 10, 20 µM | [4] |

| PANC-1 | Alizarin Concentration for Clone Formation Inhibition | 5, 10, 20 µM | [4] |

Table 1: In Vitro Efficacy of Alizarin

| Animal Model | Treatment | Dosage | Observed Effect | Reference |

| SCID Mice with Pancreatic Cancer Xenograft | Alizarin | 10 mg/kg (low dose), 30 mg/kg (high dose) | Inhibition of tumor growth | [4] |

| Spontaneously Hypertensive Rats (SHR) | Alizarin | Not specified | Restoration of systolic blood pressure, increased endothelium-dependent relaxation | [6] |

Table 2: In Vivo Efficacy of Alizarin

Experimental Protocols

Alizarin Red S Staining for Calcium Deposits in Tissue Sections

This protocol provides a generalized method for the histological detection of calcium.

-

Deparaffinization and Hydration:

-

Immerse slides in xylene for 5-10 minutes to remove paraffin wax. Repeat with fresh xylene.

-

Hydrate the sections by passing them through descending grades of alcohol (e.g., 100%, 95%, 70%) for 2-3 minutes each.

-

Rinse with distilled water.

-

-

Staining:

-

Prepare a 2% Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3 with 0.5% ammonium hydroxide.

-

Immerse the hydrated sections in the Alizarin Red S solution for 2-5 minutes.

-

Monitor the staining progress microscopically until orange-red precipitates are observed.

-

-

Dehydration and Mounting:

-

Quickly rinse the slides in acetone.

-

Dehydrate through ascending grades of alcohol.

-

Clear in xylene and mount with a suitable mounting medium.

-

Whole-Mount Skeletal Staining of Zebrafish Larvae

This protocol is adapted for visualizing the skeletal structure in small vertebrates.

-

Fixation:

-

Euthanize zebrafish larvae (e.g., 5-9 days post-fertilization) and fix in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

-

Bleaching and Permeabilization:

-

Wash with PBST (PBS with Tween 20).

-

Bleach the larvae in a solution of 3% hydrogen peroxide and 0.5% KOH until pigmentation is removed.

-

Treat with trypsin to permeabilize the tissues.

-

-

Staining:

-

Prepare a 0.01% Alizarin Red S staining solution in 0.5% KOH.

-

Incubate the larvae in the staining solution until the desired bone staining intensity is achieved.

-

-

Clearing and Storage:

-

Wash with a graded series of glycerol/KOH solutions (e.g., 25%, 50%, 75% glycerol in 0.5% KOH).

-

Store the stained larvae in 100% glycerol.

-

Clone Formation Assay for Anticancer Activity

This assay assesses the effect of a compound on the proliferative capacity of cancer cells.[4]

-

Cell Seeding:

-

Prepare a single-cell suspension of pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1).

-

Inoculate the cells into 6-well plates at a low density.

-

-

Treatment:

-

After 24 hours, treat the cells with varying concentrations of Alizarin (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

-

Colony Formation:

-

Remove the treatment medium and replace it with fresh culture medium.

-

Allow the cells to grow for 14 days to form colonies.

-

-

Staining and Quantification:

-

Fix the colonies with 4% paraformaldehyde.

-

Stain with crystal violet solution.

-

Count the number of colonies to determine the clone formation rate.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of Alizarin's interaction with cellular signaling pathways.

Caption: Experimental workflow for Alizarin Red S staining.

References

- 1. Alizarin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antihypertensive effect of Alizarin is achieved by activating VEGFR2/eNOS pathway, attenuating oxidative stress-induced mitochondrial damage and premature senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Therapeutic Relevance of 5'-Prenylaliarin

A comprehensive review of available scientific literature reveals a notable absence of specific data on the compound 5'-Prenylaliarin. This suggests that this compound may be a novel, rare, or proprietary molecule that has not yet been extensively studied or publicly disclosed. Consequently, a detailed technical guide on its specific therapeutic relevance, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

While direct information is unavailable, an examination of related chemical classes, such as prenylated compounds and aliariquinone derivatives, can offer a speculative glimpse into the potential biological activities that this compound might possess. This guide will, therefore, provide a generalized overview of the therapeutic potential of these broader categories as a proxy, while clearly acknowledging that these are not specific to this compound.

General Therapeutic Potential of Prenylated Compounds

Prenylation, the attachment of a prenyl group to a molecule, is a common modification of natural products that can significantly enhance their biological activity. Prenylated compounds, particularly flavonoids and phenols, have demonstrated a wide range of pharmacological effects.

Antimicrobial Activity

A significant body of research highlights the antimicrobial properties of prenylated flavonoids.[1][2][3][4] The addition of a prenyl group is thought to increase the lipophilicity of the flavonoid backbone, facilitating its interaction with and disruption of microbial cell membranes. Studies have shown that certain prenylated flavonoids exhibit potent activity against various pathogenic bacteria and fungi.[2][3][4]

Anticancer Activity

Several prenylated compounds have been investigated for their potential as anticancer agents.[1] The mechanisms underlying their cytotoxic effects are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

General Therapeutic Potential of Aliariquinone and Related Anthraquinone Derivatives

Aliariquinone belongs to the anthraquinone class of compounds, which are known for their diverse pharmacological activities. While data on aliariquinone itself is scarce, the broader class of anthraquinone derivatives has been more extensively studied.

Anticancer Properties

Anthraquinone derivatives are a well-established class of anticancer agents.[5] Their mechanisms of action often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This leads to DNA damage and ultimately triggers apoptotic cell death. Some anthraquinones have also been shown to generate reactive oxygen species (ROS), contributing to their cytotoxic effects.

Hypothetical Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be entirely speculative. However, based on the activities of related compounds, one could hypothesize potential pathways that might be investigated.

For instance, if this compound were to exhibit anticancer activity, a hypothetical workflow to elucidate its mechanism could involve a series of in vitro and in vivo studies.

References

- 1. In vitro biological activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Comprehensive Review of 8-Prenylnaringenin: A Biologically Active Prenylflavonoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: While the initial inquiry sought information on "5'-Prenylaliarin," a comprehensive literature search revealed no specific data for a compound with this name. It is likely that "aliarin" is a synonym for alizarin, a well-documented anthraquinone. Consequently, "this compound" would be a prenylated derivative of alizarin. Due to the absence of literature on this specific compound, this review pivots to a closely related and extensively studied class of molecules: prenylated flavonoids. This guide will focus on 8-prenylnaringenin (8-PN), a potent phytoestrogen, as a representative member of this class, for which substantial research on its synthesis, biological activities, and mechanisms of action is available. This technical guide aims to provide a detailed overview of the current state of research on 8-PN, with a focus on its potential therapeutic applications.

Synthesis of 8-Prenylnaringenin

The synthesis of 8-prenylnaringenin can be achieved through various methods, including semi-synthesis from the abundant precursor xanthohumol. A common approach involves the demethylation of xanthohumol.[1]

Experimental Protocol: Microwave-Assisted Demethylation of Xanthohumol

A semi-synthetic approach for generating 8-prenylnaringenin involves the microwave-assisted demethylation of xanthohumol.[1]

-

Materials: Xanthohumol, lithium chloride (LiCl), dimethylformamide (DMF).

-

Procedure:

-

Xanthohumol is dissolved in dimethylformamide.

-

An excess of lithium chloride is added to the solution.

-

The reaction mixture is subjected to microwave irradiation at a controlled temperature and time. Optimal conditions have been reported as 198°C for 9 minutes with 55 equivalents of lithium chloride, yielding approximately 76% of a mixture of 8-prenylnaringenin and 6-prenylnaringenin.[1]

-

The resulting products can be purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Biological Activities of 8-Prenylnaringenin

8-Prenylnaringenin exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being of significant interest to the scientific community.

Anticancer Activity

8-PN has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is often attributed to its interaction with estrogen receptors and modulation of key signaling pathways involved in cell proliferation and apoptosis.

Table 1: Anticancer Activity of 8-Prenylnaringenin (IC50 values)

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| MCF-7 | Breast Cancer | 10 µM | Cell Growth Assay | [2] |

| HCT-116 | Colon Cancer | 66.5 µM (24h), 23.83 µg/ml (48h), 19.91 µg/ml (72h) | MTT Assay | [2] |

| Caco-2 | Colon Cancer | 40-50 µM | Not Specified | [2] |

| Endothelial Cells | Not Applicable | 3-10 µM | Not Specified | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity in HCT-116 Cells

The antiproliferative activity of 8-PN against human colon cancer HCT-116 cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

-

Cell Culture: HCT-116 cells are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of 8-PN for different time points (e.g., 24, 48, and 72 hours).

-

MTT Assay:

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Cells are incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The IC50 value, the concentration of 8-PN that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

8-PN has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in immune cells.

Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

The anti-inflammatory effects of 8-PN can be evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[3][4][5]

-

Cell Culture: RAW 264.7 cells are cultured and seeded in appropriate plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of 8-PN for a specific duration (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The inhibitory effect of 8-PN on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control group.

Mechanism of Action: Key Signaling Pathways

The biological effects of 8-prenylnaringenin are mediated through its interaction with several key signaling pathways.

Estrogen Receptor (ERα) Signaling Pathway

8-PN is a potent phytoestrogen that binds to estrogen receptors, particularly ERα, initiating downstream signaling cascades that can influence cell proliferation and gene expression.[6][7][8]

PI3K/Akt Signaling Pathway

In contrast to estradiol, 8-PN does not appear to activate the PI3K/Akt pathway in MCF-7 breast cancer cells, which may contribute to its pro-apoptotic effects in these cells.[2][7]

NF-κB Signaling Pathway

8-PN has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[6] This inhibition leads to a decrease in the expression of pro-inflammatory genes.

Conclusion

8-Prenylnaringenin is a promising prenylated flavonoid with a diverse range of biological activities, including notable anticancer and anti-inflammatory effects. Its mechanism of action involves the modulation of key cellular signaling pathways, such as those mediated by estrogen receptors, PI3K/Akt, and NF-κB. The data presented in this technical guide, including quantitative measures of its activity and detailed experimental protocols, provide a solid foundation for further research and development. Future studies should continue to explore the therapeutic potential of 8-PN and other prenylated flavonoids, with a focus on optimizing their efficacy and understanding their safety profiles for potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caringsunshine.com [caringsunshine.com]

The Prenyl Group's Gateway: A Technical Guide to Enhanced Flavonoid Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a prenyl group to a flavonoid scaffold is a pivotal structural modification that significantly enhances its therapeutic potential. This guide delves into the core principles of how prenylation augments the bioactivity of flavonoids, offering a comprehensive overview of the underlying mechanisms, supporting quantitative data, and detailed experimental methodologies. This document is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

The Lipophilic Advantage: How Prenylation Enhances Bioactivity

The addition of a five-carbon isoprene unit, or prenyl group, to the flavonoid backbone fundamentally alters its physicochemical properties. The most significant change is the increase in lipophilicity. This enhanced lipophilicity allows prenylated flavonoids to more readily interact with and traverse cellular membranes, leading to increased intracellular concentrations and improved access to molecular targets.[1][2] This fundamental principle underpins the observed enhancements in a wide array of biological activities.

Increased Membrane Interaction

The prenyl chain acts as a lipid anchor, facilitating the flavonoid's insertion into the phospholipid bilayer of cell membranes. This interaction can modulate membrane fluidity and the function of membrane-associated proteins, contributing to the compound's overall biological effect.

Enhanced Target Binding

The increased lipophilicity and altered molecular shape conferred by the prenyl group can lead to stronger and more specific interactions with the binding sites of target proteins, such as enzymes and transcription factors. This often translates to lower effective concentrations and increased potency.

Quantitative Bioactivity Comparison: Prenylated vs. Non-Prenylated Flavonoids

The tangible benefits of prenylation are most evident when comparing the bioactivity of a prenylated flavonoid to its non-prenylated parent compound. The following tables summarize key quantitative data from various studies, highlighting the superior performance of prenylated flavonoids across several therapeutic areas.

Anticancer Activity

Prenylated flavonoids often exhibit significantly lower IC50 values against various cancer cell lines compared to their non-prenylated counterparts. This indicates a more potent cytotoxic or cytostatic effect.

| Compound | Cell Line | Assay | IC50 (µM) | Fold Increase in Potency | Reference |

| Naringenin | U-118 MG (Glioblastoma) | Neutral Red | 211 | - | [3] |

| 8-Prenylnaringenin | U-118 MG (Glioblastoma) | Neutral Red | 138 | 1.53 | [3] |

| Naringenin | SW480 (Colon Cancer) | MTT | >200 | - | [4] |

| 8-Prenylnaringenin | SW480 (Colon Cancer) | MTT | 125.3 | >1.6 | [4] |

| Naringenin | SW620 (Colon Cancer) | MTT | >200 | - | [4] |

| 8-Prenylnaringenin | SW620 (Colon Cancer) | MTT | 98.7 | >2.0 | [4] |

Anti-Inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated by the inhibition of key signaling pathways like NF-κB. Prenylation can significantly enhance this inhibitory activity.

| Compound | Target | Cell Line | IC50 (µM) | Fold Increase in Potency | Reference |

| Naringenin | Anti-influenza Activity | MDCK | 290 | - | [5] |

| 8-Prenylnaringenin | Anti-influenza Activity | MDCK | 24 | 12.08 | [5] |

| 6-Prenylnaringenin | Anti-influenza Activity | MDCK | 38 | 7.63 | [5] |

Antimicrobial Activity

Prenylated flavonoids demonstrate potent activity against a range of pathogenic bacteria and fungi, often with significantly lower Minimum Inhibitory Concentrations (MICs) than their parent compounds.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Naringenin | Staphylococcus aureus | >1000 | [6] |

| 8-Prenylnaringenin | Staphylococcus aureus MRSA | 5 - 50 | [3] |

| Naringenin | Escherichia coli | 12.5 - 1000 | [6] |

| Naringenin Derivatives | Various Bacteria | 18 - >128 | [7] |

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of flavonoids. Prenylation can modulate this activity, although the effect is not always a simple enhancement and can be assay-dependent.

| Compound | Assay | IC50 (µM) | Reference |

| Naringenin | DPPH | - | |

| 8-Prenylnaringenin | DPPH | - | |

| Flavonol (70) | DPPH | 10.67 ± 0.23 | [4] |

| Chalcone (19) | DPPH | 86.23 ± 2.44 | [4] |

| Chalcone (18) | DPPH | 111.77 ± 0.72 | [4] |

| Artoflavone A (48) | DPPH | 24.2 ± 0.8 | [4] |

| Cycloartelastoxanthone (141) | DPPH | 18.7 ± 2.2 | [4] |

Key Signaling Pathways Modulated by Prenylated Flavonoids

Prenylated flavonoids exert their biological effects by modulating a variety of intracellular signaling pathways that are critical in the pathogenesis of diseases like cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[8] Prenylated flavonoids have been shown to be potent inhibitors of this pathway.[9][10]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6][11] Flavonoids, particularly prenylated ones, have demonstrated inhibitory effects on this pathway.[5][12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[1] Prenylated flavonoids can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.[9][13]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of prenylated flavonoids, this section provides detailed methodologies for key in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (prenylated flavonoid)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample preparation: Dissolve the test compound in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the test compound dilution. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. d. For the control, add 100 µL of the test compound dilution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - (A_sample - A_control)) / A_blank] * 100 Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the test compound with DPPH.

-

A_control is the absorbance of the test compound without DPPH.

-

-

IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Test compound (prenylated flavonoid)

-

Cells of interest

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the test compound that inhibits cell growth by 50%) is determined by plotting cell viability against the concentration of the test compound.

NF-κB Activation: Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium

-

Stimulating agent (e.g., TNF-α, LPS)

-

Test compound (prenylated flavonoid)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) and incubate for an appropriate period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. The inhibitory effect of the test compound is expressed as a percentage of the stimulated control.

Conclusion and Future Directions

The addition of a prenyl group is a powerful strategy for enhancing the bioactivity of flavonoids. The increased lipophilicity conferred by this modification leads to improved cellular uptake and target interaction, resulting in enhanced anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the continued exploration and development of prenylated flavonoids as novel therapeutic agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the prenyl chain and the flavonoid scaffold to optimize bioactivity and selectivity.

-

In Vivo Studies: Translation of the promising in vitro findings to animal models to evaluate efficacy, pharmacokinetics, and safety.

-

Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways modulated by specific prenylated flavonoids.

-

Synergistic Combinations: Exploring the potential of prenylated flavonoids in combination with existing therapies to enhance efficacy and overcome drug resistance.

By building upon the foundational knowledge presented here, the scientific community can unlock the full therapeutic potential of this fascinating class of natural compounds.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Graphviz attributes - Factor Documentation [docs.factorcode.org]

- 3. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cytotoxicity of Aliarin and Its Derivatives on Cancer Cell Lines

Disclaimer: Information regarding the specific compound 5'-Prenylaliarin is limited in the current scientific literature. This guide focuses on the available data for the related compound Alizarin and its derivatives to provide insights into their potential cytotoxic effects and mechanisms of action against cancer cell lines.

Introduction

Alizarin, a naturally occurring anthraquinone, and its synthetic derivatives have garnered significant interest in oncological research due to their demonstrated cytotoxic and pro-apoptotic effects on various cancer cells. This technical guide provides a comprehensive overview of the quantitative cytotoxicity data, detailed experimental methodologies, and the underlying signaling pathways associated with Alizarin and its derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of Alizarin and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

Table 1: IC50 Values of Alizarin Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

| Alizarin | 4T1 | Breast Cancer | 495[1][2] |

| Alizarin | MGC-803 | Gastric Cancer | 40.35[1] |

| Alizarin | Hep-G2 | Liver Cancer | 79.27[1] |

| Alizarin | MDA-MB-231 | Breast Cancer | 62.1 (µg/mL)[1] |

| Alizarin | U-2 OS | Osteosarcoma | 69.9 (µg/mL)[1] |

| Alizarin | PANC-1 | Pancreatic Cancer | Dose-dependent inhibition[3] |

| Alizarin | MIA PaCa-2 | Pancreatic Cancer | Dose-dependent inhibition[3] |

| Alizarin | MCF7 | Breast Cancer | Dose-dependent cytotoxicity[4][5] |

Table 2: IC50 Values of Synthesized Alizarin Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| Alizarin-α-aminophosphonate derivative 7c | CNE (Nasopharyngeal Carcinoma) | Not specified, but induced apoptosis[6] |

| Alizarin-α-aminophosphonate derivative 8d | SK-OV-3 (Ovarian Cancer) | 7.09[6] |

Note: The potency of Alizarin and its derivatives can vary significantly depending on the cancer cell line and the specific chemical modifications of the parent compound.

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of the cytotoxicity and mechanistic action of Alizarin and its derivatives.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1, MIA PaCa-2) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of Alizarin or its derivatives for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

-

Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for apoptosis analysis.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in each phase of the cell cycle is quantified.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to study their expression levels.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p53, NF-κB subunits).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.